REACTION_SMILES
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[CH3:17][OH:18].[CH3:19][O-:20].[CH3:22][OH:23].[ClH:14].[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:9][C:10]#[N:11])[cH:6][cH:7][cH:8]1)([F:12])[F:13].[NH2:15][OH:16].[Na+:21]>>[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:9][C:10]([NH2:11])=[N:15][OH:16])[cH:6][cH:7][cH:8]1)([F:12])[F:13]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCc1cccc(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
NC(Cc1cccc(C(F)(F)F)c1)=NO
|
Type
|
product
|
Smiles
|
NC(Cc1cccc(C(F)(F)F)c1)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |